

"Tetrahydro-2H-pyran-4-ol-d5" CAS number and molecular weight

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Compound of Interest		
Compound Name:	Tetrahydro-2H-pyran-4-ol-d5	
Cat. No.:	B12300008	Get Quote

In-Depth Technical Guide: Tetrahydro-2H-pyran-4-ol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tetrahydro-2H-pyran-4-ol-d5**, a deuterated form of Tetrahydro-2H-pyran-4-ol. This document details its core properties, applications in research and drug development, and relevant experimental methodologies.

Core Compound Data

Tetrahydro-2H-pyran-4-ol-d5 is a stable isotope-labeled compound valuable in various research applications, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms allows for its use as an internal standard in quantitative analyses.

Property	Value	Citations
CAS Number	1219795-46-6	
Molecular Weight	107.16 g/mol	_
Molecular Formula	C5H5D5O2	

The Role of Deuteration in Drug Development



Deuteration, the substitution of hydrogen with its stable isotope deuterium, has become a significant strategy in drug discovery. This subtle atomic change can profoundly impact a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage rate in enzyme-mediated reactions. This phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism, potentially improving its pharmacokinetic properties, enhancing efficacy, and reducing toxic side effects.[1][2]

Deuterated compounds like **Tetrahydro-2H-pyran-4-ol-d5** are also invaluable as internal standards for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

While specific, published experimental protocols for **Tetrahydro-2H-pyran-4-ol-d5** are not widely available, this section provides detailed, representative methodologies based on established practices for similar deuterated compounds and the synthesis of tetrahydropyran derivatives.

Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-ol via Prins Cyclization

The tetrahydropyran ring system is commonly synthesized through the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. A plausible synthesis for the non-deuterated Tetrahydro-2H-pyran-4-ol is outlined below. The deuterated analog would require the use of deuterated starting materials.

Materials:

- 3-Buten-1-ol
- Paraformaldehyde (or another formaldehyde source)
- Acid catalyst (e.g., Montmorillonite K10, sulfuric acid)
- Toluene



- Sodium bicarbonate solution (saturated)
- Brine
- · Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- · Heating mantle
- · Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 3-buten-1-ol in toluene within a round-bottom flask, add paraformaldehyde and the acid catalyst.
- Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
- Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
- Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by distillation under reduced pressure to obtain pure Tetrahydro-2Hpyran-4-ol.



Protocol 2: Pharmacokinetic Study using Tetrahydro-2H-pyran-4-ol-d5 as an Internal Standard via LC-MS/MS

This protocol outlines a typical workflow for a pharmacokinetic study in a preclinical animal model, using **Tetrahydro-2H-pyran-4-ol-d5** as an internal standard to quantify the non-deuterated analyte.

Materials and Reagents:

- Tetrahydro-2H-pyran-4-ol (analyte)
- Tetrahydro-2H-pyran-4-ol-d5 (internal standard)
- Blank animal plasma (e.g., rat or mouse)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC vials
- LC-MS/MS system with a C18 column

Procedure:

- 1. Preparation of Stock and Working Solutions:
- Prepare primary stock solutions (1 mg/mL) of both the analyte and the internal standard in methanol.

Foundational & Exploratory



- Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
- Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the primary stock solution.
- 2. Sample Preparation (Protein Precipitation):
- Aliquot 50 μL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.
- Spike each sample with 10 μL of the internal standard working solution.
- Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Chromatographic Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 μm
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Establish a suitable gradient elution program to achieve good separation.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize MRM transitions for both the analyte and the internal standard.

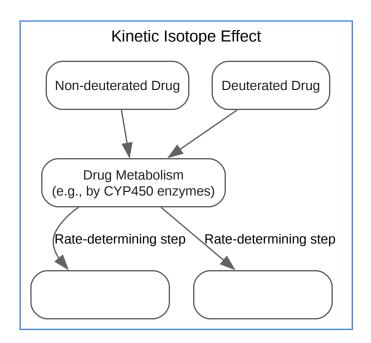
4. Data Analysis:

- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.



Visualizations

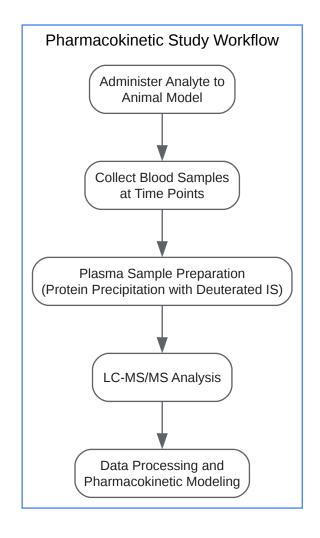
The following diagrams illustrate key concepts and workflows relevant to the use of deuterated compounds in drug development.



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Caption: The Kinetic Isotope Effect on Drug Metabolism.

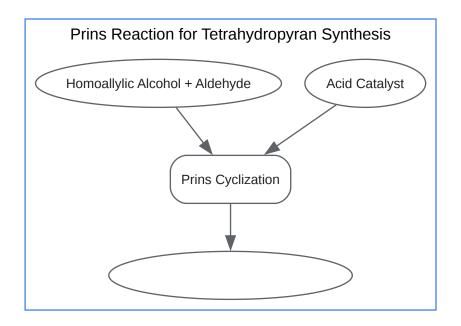




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Caption: A typical workflow for a preclinical pharmacokinetic study.





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Caption: The general mechanism of the Prins reaction for synthesizing tetrahydropyran rings.

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